molecular formula C₈H₁₂Cl₂N₄ B1142410 Terephthalimidamide dihydrochloride CAS No. 14401-56-0

Terephthalimidamide dihydrochloride

Cat. No.: B1142410
CAS No.: 14401-56-0
M. Wt: 235.11
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of terephthalimidamide dihydrochloride typically involves the reaction of terephthalic acid with ammonia or an amine under specific conditions. One common method includes the use of t-BuOK (potassium tert-butoxide) in a methanol solution of benzene-1,4-dicarboximidamide hydrochloride . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and requires careful handling due to its hygroscopic nature .

Chemical Reactions Analysis

Types of Reactions

Terephthalimidamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce terephthalic acid, while reduction reactions may yield terephthalamidine .

Scientific Research Applications

Terephthalimidamide dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The specific mechanism of action of terephthalimidamide dihydrochloride is not well understood. it is believed to interact with nucleic acids, proteins, and lipids, forming complexes that may affect cellular processes . The compound’s mechanism of action may vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Biological Activity

Terephthalimidamide dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is derived from terephthalic acid and contains amide functional groups that contribute to its biological properties. The compound's chemical structure can be represented as follows:

C8H10Cl2N2O2\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2

This structure facilitates interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components such as DNA and proteins. Notably, studies have shown that compounds with similar structures exhibit:

  • DNA Binding Affinity : Research indicates that certain arylimidamides, which share structural similarities with this compound, can bind to DNA, potentially interfering with replication and transcription processes .
  • Antimicrobial Activity : Compounds in the same family have demonstrated significant antimicrobial effects against various pathogens, including Leishmania species. For instance, some derivatives showed IC50 values below 1 µM against L. amazonensis and L. donovani, indicating potent antileishmanial activity .

Efficacy Against Pathogens

The following table summarizes the biological activity of this compound and related compounds against specific pathogens:

CompoundPathogenIC50 (µM)Remarks
This compoundL. donovani0.025 - 0.079High potency with low cytotoxicity
Arylmidamide derivative 9aL. amazonensis< 1Excellent selectivity index
Arylmidamide derivative 13L. donovani0.028Toxicity observed in vivo

Case Studies

Case Study 1: Antileishmanial Activity

A study focused on the synthesis and evaluation of arylimidamides, including derivatives of this compound, found that several compounds exhibited remarkable activity against intracellular L. donovani. The most active derivatives showed IC50 values ranging from 25 nM to 79 nM, demonstrating their potential as therapeutic agents for leishmaniasis treatment .

Case Study 2: Cytotoxicity Assessment

In assessing the cytotoxic effects of these compounds, researchers found that while some derivatives were effective against pathogens, they also exhibited significant toxicity in animal models. For instance, compounds like 9a caused severe tremors in mice at doses as low as 10 mg/kg, highlighting the need for further structural modifications to enhance selectivity and reduce toxicity .

Properties

IUPAC Name

benzene-1,4-dicarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H3,9,10)(H3,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIJMILWUMIXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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